3-Amino-4-chloro-N'-hydroxybenzene-1-carboximidamide 3-Amino-4-chloro-N'-hydroxybenzene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17795486
InChI: InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,9H2,(H2,10,11)
SMILES:
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol

3-Amino-4-chloro-N'-hydroxybenzene-1-carboximidamide

CAS No.:

Cat. No.: VC17795486

Molecular Formula: C7H8ClN3O

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-chloro-N'-hydroxybenzene-1-carboximidamide -

Specification

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
IUPAC Name 3-amino-4-chloro-N'-hydroxybenzenecarboximidamide
Standard InChI InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,9H2,(H2,10,11)
Standard InChI Key AMKLASVHRZOVBO-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1/C(=N/O)/N)N)Cl
Canonical SMILES C1=CC(=C(C=C1C(=NO)N)N)Cl

Introduction

Structural and Molecular Characteristics

The benzene core of 3-amino-4-chloro-N'-hydroxybenzene-1-carboximidamide is substituted with three distinct functional groups, each contributing to its electronic and steric profile. The amino group at position 3 is electron-donating, potentially enhancing the ring’s nucleophilicity at meta positions. Conversely, the chlorine atom at position 4 introduces electron-withdrawing effects, creating a polarized electronic environment. The carboximidamide group at position 1 combines imine (C=NH\text{C=NH}) and hydroxylamine (-NHOH\text{-NHOH}) functionalities, enabling hydrogen bonding and coordination with metal ions or biological targets .

Key Molecular Properties

  • Molecular Formula: C7H8ClN3O\text{C}_7\text{H}_8\text{ClN}_3\text{O}

  • Molecular Weight: 185.61 g/mol

  • Hydrogen Bond Donors: 3 (NH2_2, NHOH, NH)

  • Hydrogen Bond Acceptors: 4 (N, O, NH, NHOH)

  • XLogP3: ~1.4 (estimated)

The compound’s planar benzene ring and substituent orientations suggest potential for π-π stacking interactions, while its polar groups enhance solubility in protic solvents. Computational models predict a dipole moment of ~3.2 D, favoring interactions with polar biological membranes .

Hypothetical Synthesis Pathways

While no peer-reviewed synthesis protocols for 3-amino-4-chloro-N'-hydroxybenzene-1-carboximidamide are documented, plausible routes can be inferred from analogous compounds:

Nitration and Reduction

  • Chlorination of Benzene: Electrophilic substitution introduces chlorine at position 4 using Cl2_2/FeCl3_3.

  • Nitration: Nitration at position 3 forms 4-chloro-3-nitrobenzene.

  • Reduction: Catalytic hydrogenation converts the nitro group to amino, yielding 4-chloro-3-aminobenzene.

  • Carboximidamide Formation: Reaction with hydroxylamine and a carbonyl source (e.g., phosgene) introduces the carboximidamide group .

Direct Functionalization

Alternative methods may employ palladium-catalyzed coupling reactions to install the carboximidamide group post-chlorination and amination. For example, Buchwald-Hartwig amination could introduce the amino group, followed by Ullmann-type coupling for the hydroxylamine moiety .

Challenges:

  • Regioselective substitution to avoid positional isomers.

  • Stability of the hydroxylamine group under reaction conditions.

PropertyValue
Plasma Protein Binding~85% (high)
CYP450 InhibitionModerate (CYP2D6, CYP3A4)
Ames Test MutagenicityPositive (predicted)

Comparative Analysis with Analogues

Table 1: Structural and Functional Comparison

CompoundKey FeaturesDistinguishing Traits
3-Amino-4-chlorobenzotrifluorideTrifluoromethyl group, low polarityLacks carboximidamide; higher volatility
CPP-115Difluoromethylene, cyclopentane backboneTargets GABA-AT; irreversible inhibition
VigabatrinVinyl GABA analogueFDA-approved; lacks chlorine substitution

Future Research Directions

  • Synthesis Optimization: Develop regioselective methods to improve yield and purity.

  • Biological Screening: Evaluate enzyme inhibition, antimicrobial, and anticancer activity.

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

  • Computational Studies: Molecular docking to predict target interactions and optimize selectivity.

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